3-[(Prop-2-yn-1-yl)amino]benzoic acid spectroscopic data (NMR, IR, Mass Spec)
3-[(Prop-2-yn-1-yl)amino]benzoic acid spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[(Prop-2-yn-1-yl)amino]benzoic acid
Introduction
3-[(Prop-2-yn-1-yl)amino]benzoic acid is a molecule of significant interest for researchers in medicinal chemistry and materials science. As a derivative of benzoic acid, it serves as a versatile building block in organic synthesis[1]. The presence of a terminal alkyne (propargyl group) provides a reactive handle for "click" chemistry reactions, while the aminobenzoic acid scaffold is a common motif in pharmacologically active compounds[2]. Accurate and comprehensive structural elucidation is paramount for its application in drug development and other advanced fields.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-[(prop-2-yn-1-yl)amino]benzoic acid, covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data are based on established principles of spectroscopy and analysis of analogous structures. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this and related compounds.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 3-[(prop-2-yn-1-yl)amino]benzoic acid with atoms numbered for clarity in the subsequent spectroscopic analysis.
Figure 1: Structure of 3-[(prop-2-yn-1-yl)amino]benzoic acid with atom numbering.
The general workflow for the spectroscopic characterization of a synthesized compound like this involves a multi-technique approach to unambiguously confirm its identity and purity.
Figure 2: General workflow for spectroscopic characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.[1]
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[1] |
| Aromatic (H2, H4, H5, H6) | ~6.8 - 7.8 | Multiplet | 4H | Protons on an aromatic ring typically resonate in this downfield region.[3] The substitution pattern will lead to complex splitting (coupling between H4, H5, H6 and H2). |
| NH | ~4.0 - 5.0 | Triplet (broad) | 1H | The amine proton's chemical shift can vary and is often broad due to quadrupole broadening and exchange. It is expected to couple with the adjacent CH₂ protons. |
| CH₂ (C8) | ~4.0 | Doublet | 2H | These methylene protons are adjacent to the nitrogen and the alkyne group. They will be split by the NH proton. |
| Alkyne CH (C10) | ~2.5 | Triplet | 1H | The terminal alkyne proton is coupled to the CH₂ group through the triple bond (long-range coupling), resulting in a triplet. |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~168 - 172 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4] |
| Aromatic (C1, C3) | ~140 - 150 | Aromatic carbons attached to substituents (COOH and NH) are shifted further downfield.[3] |
| Aromatic (C2, C4, C5, C6) | ~110 - 135 | Unsubstituted aromatic carbons appear in this characteristic range.[3] |
| Alkyne (C9) | ~80 | The sp-hybridized carbon of the alkyne attached to the CH₂ group. |
| Alkyne (C10) | ~75 | The terminal sp-hybridized carbon of the alkyne. |
| CH₂ (C8) | ~35 - 45 | The sp³-hybridized carbon attached to the nitrogen atom. |
Experimental Protocol: NMR Analysis
This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like 3-[(prop-2-yn-1-yl)amino]benzoic acid.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic and NH protons which might otherwise exchange with trace water.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is usually sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This results in each unique carbon appearing as a singlet, simplifying the spectrum.[5] A spectral width of about 220 ppm is standard. For higher sensitivity, a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to excite its vibrational modes (e.g., stretching, bending).[6]
Predicted IR Absorption Bands
The key functional groups in 3-[(prop-2-yn-1-yl)amino]benzoic acid will give rise to distinct peaks in the IR spectrum.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3300 | C≡C-H | Stretch | Strong, sharp |
| 3200 - 3500 | N-H | Stretch | Medium, sharp |
| 2500 - 3300 | O-H (Carboxylic Acid) | Stretch | Very broad, strong |
| ~3030 | Aromatic C-H | Stretch | Medium, sharp |
| ~2120 | C≡C | Stretch | Weak to medium, sharp[7] |
| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, sharp[8] |
| 1550 - 1600 | Aromatic C=C | Stretch | Medium to strong |
| 1400 - 1440 | O-H | Bend | Medium |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
-
Sample Preparation:
-
Ensure the compound is dry and in a fine powder form. No extensive sample preparation is needed.
-
-
Instrument Setup & Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This captures the IR absorption of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
The resulting spectrum will show absorption bands as downward peaks.
-
Identify the key absorption bands and correlate them with the functional groups listed in the table above to confirm the structure. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains many complex vibrations that are unique to the molecule as a whole.[6]
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[1]
Predicted Mass and Fragmentation Pattern
-
Molecular Formula: C₁₀H₉NO₂
-
Monoisotopic Mass: 175.0633 g/mol
-
Molecular Ion Peak ([M]⁺): In an Electron Ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 175. Aromatic compounds typically show a prominent molecular ion peak.[9]
The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key expected fragmentation pathways for 3-[(prop-2-yn-1-yl)amino]benzoic acid include:
-
Loss of a hydroxyl radical ([M - •OH]⁺): A common fragmentation for benzoic acids, leading to a peak at m/z = 158.[10]
-
Loss of a carboxyl group ([M - •COOH]⁺): Decarboxylation leading to a peak at m/z = 130.
-
Alpha-cleavage: Cleavage of the bond between the methylene group (C8) and the aromatic ring, or between the methylene group and the nitrogen.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Ensure the sample is pure, as impurities will complicate the spectrum.
-
Dissolve a small amount of the sample (sub-milligram) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
For EI-MS, the standard electron energy is 70 eV.
-
-
Data Acquisition:
-
The instrument scans a range of m/z values (e.g., 30 to 500 amu) to detect the molecular ion and its fragments.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to four or five decimal places, which allows for the unambiguous determination of the elemental formula.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the known structure.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed formula (C₁₀H₉NO₂).
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and Mass Spectrometry, provides a robust framework for the structural confirmation of 3-[(prop-2-yn-1-yl)amino]benzoic acid. The integration of data from these orthogonal techniques is essential for unambiguously determining the molecular structure and ensuring sample purity, which are critical prerequisites for its application in research and development. The predicted data, protocols, and interpretations herein serve as a valuable resource for scientists working with this and structurally related molecules.
References
- Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Z. Naturforschg., 20a, 883-887.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Mass Spectrometry (Part 13). (2020, March 7). CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. (Source for characteristic IR absorption frequencies).
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
- Organic Chemistry Data. (n.d.). Interpretation of simple aromatic 1H NMR signals.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. (Source for IR of carbonyl compounds).
-
PubChem. (n.d.). 3-[(prop-2-yn-1-yl)amino]benzoic acid. Retrieved from [Link]. (Source for molecular formula and predicted mass).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. azooptics.com [azooptics.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. GCMS Section 6.12 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
